

An In-depth Technical Guide on the Molecular Structure of p-Hydroxymandelic Acid

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Compound of Interest

Compound Name: *p*-Hydroxymandelic acid

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Introduction

p-Hydroxymandelic acid, also known by its IUPAC name 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, is an aromatic alpha-hydroxy acid of significant interest in various scientific domains.[1] It serves as a crucial metabolite and a versatile chemical intermediate in the synthesis of pharmaceuticals, notably the beta-blocker atenolol.[2][3] This document provides a detailed examination of its molecular structure, chemical properties, and relevant experimental context.

Molecular Structure and Chemical Identity

The chemical structure of **p-Hydroxymandelic acid** is characterized by a central alpha-carbon atom bonded to four different functional groups: a hydroxyl group, a carboxyl group, a hydrogen atom, and a p-hydroxyphenyl group. This arrangement renders the alpha-carbon a chiral center, meaning the molecule can exist as two distinct enantiomers: (R)- and (S)-**p-hydroxymandelic acid**. [4]

The core components of its structure are:

- Benzene Ring: A six-carbon aromatic ring.

- Phenolic Hydroxyl Group (-OH): Attached to the fourth carbon (para position) of the benzene ring, classifying it as a phenol.
- Alpha-Hydroxy Carboxylic Acid Moiety: A side chain attached to the benzene ring, consisting of:
 - A carboxyl group (-COOH).
 - A hydroxyl group (-OH) attached to the carbon adjacent to the carboxyl group (the alpha-carbon).

The systematic name, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, precisely describes this arrangement.^{[1][3]}

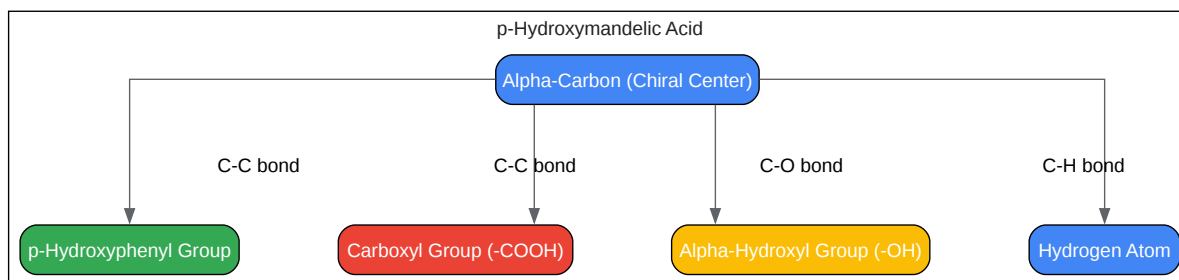
Physicochemical Properties

A summary of the key quantitative data for **p-Hydroxymandelic acid** is presented below. These properties are fundamental for its application in chemical synthesis and biological studies.

Property	Value	Source
Chemical Formula	C ₈ H ₈ O ₄	[1]
Molecular Weight	168.15 g/mol	[4][5]
Monoisotopic Mass	168.042258744 Da	[4]
CAS Number	1198-84-1	[3]
Melting Point	103 - 106 °C	
Appearance	Light red powder	[3]

Logical Structure of p-Hydroxymandelic Acid

The following diagram illustrates the connectivity of the primary functional groups that constitute the **p-Hydroxymandelic acid** molecule.



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Caption: Logical relationship of functional groups in **p-Hydroxymandelic acid**.

Experimental Protocols: Synthesis

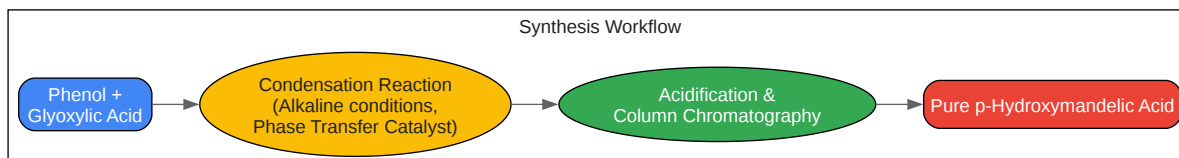
The synthesis of **p-Hydroxymandelic acid** is crucial for its use as a precursor in drug manufacturing.[2] Several methods have been documented, with the condensation of phenol and glyoxylic acid being a primary route.[3][6]

Methodology: Condensation of Phenol and Glyoxylic Acid[3][6]

- **Reaction Setup:** Phenol and glyoxylic acid are combined in an aqueous solution, often under alkaline conditions. A phase transfer catalyst, such as a quaternary ammonium salt, may be employed to improve reaction efficiency.[6]
- **Condensation:** The electrophilic aldehyde group of glyoxylic acid attacks the electron-rich phenol ring, primarily at the para position, to form **p-hydroxymandelic acid**. [3]
- **Work-up and Purification:** The reaction mixture is acidified to precipitate the product.[7]
- **Isolation:** The resulting product, which may also contain the ortho-isomer, is then purified.[6] Column chromatography is a common technique used to separate the desired p-isomer from byproducts.[6]

- Crystallization: The purified **p-Hydroxymandelic acid** is then crystallized from the solution.
[7]

The following workflow diagram outlines the key stages of this synthetic protocol.



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Caption: Experimental workflow for the synthesis of **p-Hydroxymandelic acid**.

Biological Significance

p-Hydroxymandelic acid is recognized as an endogenous metabolite.[1] It is an acidic metabolite of p-octopamine and p-syneprine and a naturally occurring metabolite of tyramine.[5] It has been detected in various foods, which suggests it could serve as a potential biomarker for the consumption of certain products.[8] Its role as a secondary metabolite highlights its involvement in non-essential metabolic pathways that may be related to signaling or defense mechanisms.

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